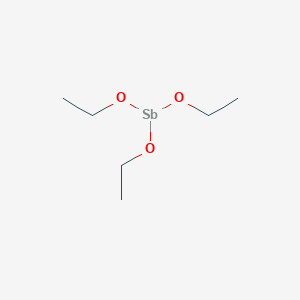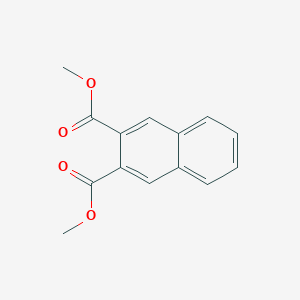
2,3-Naftalenodi carboxilato de dimetilo
Descripción general
Descripción
Dimethyl 2,3-naphthalenedicarboxylate is an organic compound with the molecular formula C14H12O4. It is a derivative of naphthalene, where two carboxyl groups are esterified with methanol. This compound is known for its applications in various fields, including organic synthesis and material science .
Aplicaciones Científicas De Investigación
Dimethyl 2,3-naphthalenedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in fluorescence studies due to its chromophoric properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the production of polymers and other advanced materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dimethyl 2,3-naphthalenedicarboxylate can be synthesized through the esterification of 2,3-naphthalenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of dimethyl 2,3-naphthalenedicarboxylate may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 2,3-naphthalenedicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert it into corresponding alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of dimethyl 2,3-naphthalenedicarboxylate involves its interaction with various molecular targets. In fluorescence studies, it forms complexes with cyclodextrins, altering its spectroscopic properties. The interaction with cyclodextrins changes the polarity and microviscosity of the surrounding medium, which can be analyzed using fluorescence and circular dichroism techniques .
Comparación Con Compuestos Similares
- Dimethyl 2,6-naphthalenedicarboxylate
- Dimethyl 1,4-naphthalenedicarboxylate
- Dimethyl 1,2-naphthalenedicarboxylate
Comparison: Dimethyl 2,3-naphthalenedicarboxylate is unique due to its specific substitution pattern on the naphthalene ring, which influences its reactivity and interaction with other molecules. For instance, compared to dimethyl 2,6-naphthalenedicarboxylate, the 2,3-isomer has different steric and electronic properties, leading to distinct chemical behaviors and applications .
Propiedades
IUPAC Name |
dimethyl naphthalene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14(16)18-2/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDGBCOIHNLQMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350791 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13728-34-2 | |
| Record name | Dimethyl 2,3-naphthalenedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethyl 2,3-naphthalenedicarboxylate interact with cyclodextrins, and what information can be derived from these interactions?
A1: Dimethyl 2,3-naphthalenedicarboxylate acts as a guest molecule, forming inclusion complexes with various cyclodextrins, including α-, β-, and γ-cyclodextrins, as well as their derivatives like 2-hydroxypropyl-cyclodextrins [, , ]. This interaction stems from the ability of the naphthalene ring system to fit within the hydrophobic cavity of the cyclodextrin molecule.
- Fluorescence Spectroscopy: Changes in the fluorescence emission spectra of Dimethyl 2,3-naphthalenedicarboxylate upon complexation with cyclodextrins provide valuable information about the binding stoichiometry, binding constants (formation constants), and the surrounding microenvironment within the cyclodextrin cavity []. For instance, the ratio of intensities of two emission peaks (R) is sensitive to polarity, and changes in R with cyclodextrin concentration and temperature help determine thermodynamic parameters like enthalpy and entropy changes upon inclusion [].
- Circular Dichroism (CD) Spectroscopy: This technique, specifically induced circular dichroism (ICD), is particularly useful for studying chiral recognition and the geometry of the host-guest complex [, ]. The sign and magnitude of ICD signals provide insights into the orientation of the Dimethyl 2,3-naphthalenedicarboxylate guest within the cyclodextrin cavity and the depth of its penetration [].
Q2: How does the size of the cyclodextrin cavity affect the interaction with Dimethyl 2,3-naphthalenedicarboxylate?
A2: Research indicates that the size of the cyclodextrin cavity plays a significant role in complex formation and stability [, ]. Dimethyl 2,3-naphthalenedicarboxylate forms complexes with varying strengths and geometries with α-, β-, and γ-cyclodextrins, which possess different cavity sizes. These differences in complexation behavior can be attributed to the varying degrees of fit and interactions between the naphthalene moiety of the guest and the hydrophobic cavity of each cyclodextrin type.
Q3: What computational methods help understand the interaction between Dimethyl 2,3-naphthalenedicarboxylate and cyclodextrins?
A3: Molecular mechanics calculations, particularly in the presence of water molecules, are valuable tools to model and understand the geometry of the inclusion complexes []. These simulations provide insights into the preferred orientation of the guest molecule within the cyclodextrin cavity and help visualize the forces responsible for the complexation process [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


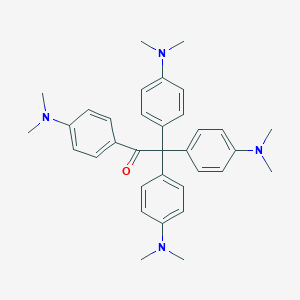
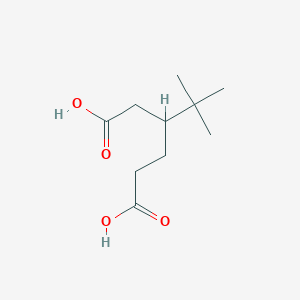
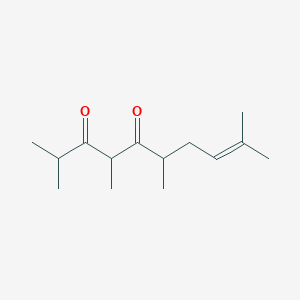
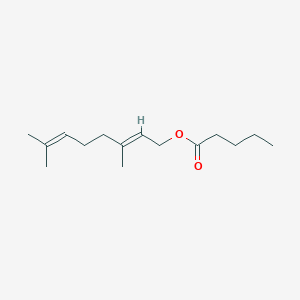
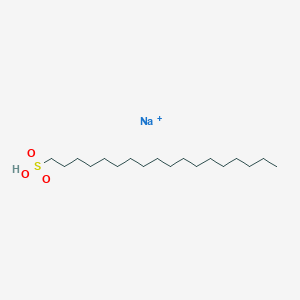
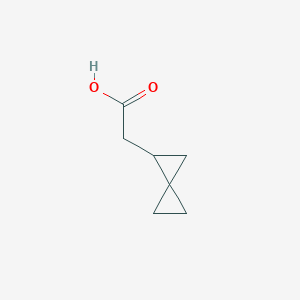
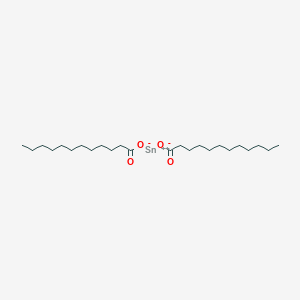
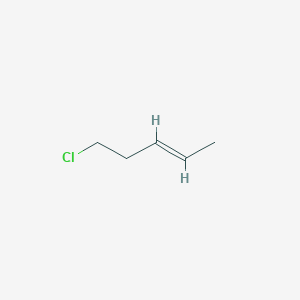
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)
